4-Bromo-5-chloro-2-methoxybenzoic acid
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Overview
Description
4-Bromo-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid typically involves the bromination and chlorination of 2-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or dichloromethane at a temperature range of 0-5°C to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
4-Bromo-5-chloro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different positions of bromine and chlorine atoms.
2-Bromo-5-methoxybenzoic acid: Lacks the chlorine atom, making it less reactive in certain reactions.
4-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
4-Bromo-5-chloro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzoic acid ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical and industrial applications .
Properties
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKGNVYFZXDMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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